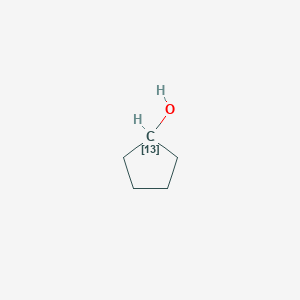

Cyclopentanol(1-13c)

Description

BenchChem offers high-quality Cyclopentanol(1-13c) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopentanol(1-13c) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H10O |

|---|---|

Molecular Weight |

87.12 g/mol |

IUPAC Name |

(113C)cyclopentanol |

InChI |

InChI=1S/C5H10O/c6-5-3-1-2-4-5/h5-6H,1-4H2/i5+1 |

InChI Key |

XCIXKGXIYUWCLL-HOSYLAQJSA-N |

Isomeric SMILES |

C1CC[13CH](C1)O |

Canonical SMILES |

C1CCC(C1)O |

Origin of Product |

United States |

Significance of Site Specific Carbon 13 Isotopic Labeling in Alcohols

Site-specific isotopic labeling, particularly with the stable isotope carbon-13, is a technique of paramount importance in modern chemical and biomedical research. The introduction of a ¹³C atom at a specific position within a molecule, such as the C-1 position in an alcohol, creates a compound that is chemically identical to its unlabeled counterpart but possesses a distinct nuclear property. wikipedia.org This distinction allows it to be tracked and differentiated by analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). wikipedia.orglibretexts.org

The significance of this technique for alcohols lies in several key areas:

Mechanistic Elucidation: By tracking the position of the ¹³C label through a chemical reaction, researchers can gain unambiguous insights into reaction mechanisms. nih.gov For instance, in oxidation or substitution reactions involving the alcohol group, the fate of the C-1 carbon can confirm or refute proposed mechanistic pathways.

Metabolic Pathway Tracing: In biochemical studies, ¹³C-labeled alcohols can be introduced into biological systems to trace their metabolic pathways. nih.govnih.gov The labeled carbon atom acts as a beacon, allowing scientists to identify the downstream metabolites and understand how the alcohol is processed by enzymes.

Kinetic Isotope Effect Studies: The difference in mass between ¹³C and the more common ¹²C isotope can lead to small differences in reaction rates, known as the kinetic isotope effect (KIE). nih.gov Measuring the KIE for reactions involving the C-1 position can provide detailed information about the transition state of the rate-determining step of a reaction. nih.govnih.gov

Structural and Spectroscopic Analysis: The presence of ¹³C at a specific site simplifies the analysis of complex NMR spectra. libretexts.org It allows for the definitive assignment of signals corresponding to the labeled carbon and can be used in advanced NMR experiments to probe molecular structure and dynamics.

The data below illustrates the distinct chemical shifts that would be expected in the ¹³C NMR spectrum for the labeled versus unlabeled carbon in cyclopentanol (B49286), a key feature for its identification and tracking.

| Carbon Position | Unlabeled Cyclopentanol (¹²C) Chemical Shift (ppm) | Cyclopentanol(1-¹³C) Labeled Carbon (ppm) |

| C-1 | ~74 | ~74 (with enhanced signal intensity) |

| C-2, C-5 | ~35 | ~35 |

| C-3, C-4 | ~24 | ~24 |

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions. The key distinction for Cyclopentanol(1-¹³C) is the significantly enhanced signal intensity at the C-1 position in a ¹³C NMR spectrum.

Historical Context of Cyclopentanol Research with Isotopic Tracers

The use of isotopic tracers in scientific research has a rich history, dating back to the early 20th century. nih.govresearchgate.net Early experiments pioneered by scientists like Rudolf Schoenheimer and David Rittenberg in the 1930s utilized stable isotopes such as deuterium (B1214612) (²H) and nitrogen-15 (B135050) (¹⁵N) to demonstrate the dynamic nature of metabolic processes. researchgate.netwiley.com These foundational studies laid the groundwork for the use of carbon isotopes.

While early work with carbon isotopes often involved the radioactive isotope carbon-14 (B1195169) (¹⁴C), the development of more sensitive analytical techniques, particularly NMR spectroscopy and mass spectrometry, led to a resurgence in the use of the stable isotope ¹³C in the 1970s. nih.govwiley.com

Specific historical research directly involving Cyclopentanol(1-13C) is not extensively documented in early literature, which tended to focus on more central metabolic molecules. However, the principles established in studies with other ¹³C-labeled compounds are directly applicable. For instance, research on the metabolism of ¹³C-labeled ethanol (B145695) provided a blueprint for how labeled alcohols could be used to probe metabolic pathways in the brain and other tissues. nih.govnih.gov The general study of cyclic alcohols and their reaction mechanisms has benefited from the broader application of isotopic labeling techniques developed over decades. The synthesis of specifically labeled compounds like Cyclopentanol(1-13C) became more feasible with the advancement of synthetic organic chemistry, allowing for its application in more specialized research areas.

Scope and Research Objectives for Cyclopentanol 1 13c Studies

Strategies for Carbon-13 Enrichment at the C1 Position of Cyclopentanol

Achieving ¹³C enrichment at the C1 position requires starting with precursors that already contain the ¹³C label at the appropriate carbon atom, which will ultimately form the C1 of cyclopentanol.

While the prompt focuses on Cyclopentanol(1-13C) without specifying stereochemistry, the synthesis of chiral cyclopentanol derivatives is an active area of research nih.govgoogle.combeilstein-journals.org. Stereoselective synthesis aims to control the spatial arrangement of atoms, producing specific enantiomers or diastereomers. When applied to isotopically labeled compounds, these methods would involve using chiral catalysts, auxiliaries, or starting materials to direct the stereochemical outcome of reactions involving ¹³C-labeled precursors. For example, asymmetric synthesis strategies that build the cyclopentane (B165970) ring or functionalize pre-existing rings could be adapted to incorporate the ¹³C label at C1 while simultaneously controlling the stereochemistry at other chiral centers if present in substituted cyclopentanols.

Isotopic Labeling Techniques Applicable to Cyclopentanol Analogs

Beyond direct precursor synthesis, various chemical and biological techniques can be employed to introduce or maintain isotopic labels in compounds like cyclopentanol.

Organometallic chemistry offers powerful tools for carbon-carbon bond formation and functional group manipulation, which are essential for constructing complex molecules and incorporating isotopic labels acs.orgrsc.orgpearson.com. For the synthesis of Cyclopentanol(1-13C), organometallic reagents could be employed in several ways. For instance, if a ¹³C-labeled cyclopentanone were available, organometallic reagents (like Grignard or organolithium reagents) could be used to add a carbon fragment, though this would typically lead to a tertiary alcohol if the ¹³C label was on the added fragment, or a secondary alcohol if the ¹³C was part of the carbonyl. More relevantly, organometallic reactions could be used to assemble the cyclopentane ring from smaller ¹³C-labeled acyclic precursors, or to functionalize a pre-formed ¹³C-labeled cyclopentane skeleton to introduce the hydroxyl group at C1.

Biosynthetic pathways offer an alternative strategy for incorporating ¹³C labels into organic molecules, particularly when utilizing microbial fermentation or enzymatic transformations. By providing microorganisms or isolated enzymes with ¹³C-enriched carbon sources, such as ¹³C-labeled glucose or acetate, it is possible to produce ¹³C-labeled metabolites, including cyclic compounds like cyclopentanol medchemexpress.comresearchgate.net. Studies on the metabolism of cyclopentanol in certain bacteria asm.org suggest that biological systems can process this molecule, opening avenues for its production via metabolic labeling. This approach can be advantageous for achieving high isotopic purity and specific labeling patterns, provided suitable biological systems and pathways are identified or engineered.

Purification and Isotopic Purity Assessment of Cyclopentanol(1-13C)

Following synthesis, rigorous purification is essential to isolate Cyclopentanol(1-13C) and ensure high isotopic purity, as any dilution from unlabeled material can compromise its utility in sensitive analytical applications.

Purification methods typically involve standard organic chemistry techniques such as distillation, chromatography (e.g., gas chromatography or liquid chromatography), and recrystallization, depending on the physical properties of the compound and the nature of the impurities [2 - excluded, but general purification principles apply].

The assessment of isotopic purity is critical and is predominantly performed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. High-resolution mass spectrometry (HRMS), particularly electrospray ionization coupled with time-of-flight detection (ESI-HRMS), is a powerful tool for determining isotopic enrichment. This technique allows for the accurate measurement of the mass-to-charge ratio of different isotopologs (molecules containing different combinations of isotopes) and can quantify the proportion of the ¹³C-labeled species relative to the ¹²C species. Calculations often involve correcting for the natural abundance of isotopes in preceding mass peaks researchgate.netscilit.comalmacgroup.com.

NMR spectroscopy, especially ¹³C NMR, provides complementary information. The ¹³C nucleus has a natural abundance of approximately 1.1%, and its incorporation at a specific position, such as C1 in Cyclopentanol(1-13C), leads to distinct spectral signals. The ¹³C NMR spectrum of Cyclopentanol(1-13C) would show a characteristic signal for the labeled C1 carbon, often differing in chemical shift from the unlabeled counterpart, and may exhibit ¹³C-¹³C coupling if adjacent carbons are also labeled or if specific experiments like ¹³C-¹³C COSY are performed [2 - excluded, but NMR principles are valid]. Result sigmaaldrich.com indicates that the ¹³C NMR spectrum of Cyclopentanol-1-13C shows a singlet at δ 73.2 ppm for the labeled carbon.

Data Tables

Table 1: Key Properties of Cyclopentanol(1-13C)

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O | sigmaaldrich.com |

| Molecular Weight | 87.12 g/mol | sigmaaldrich.com |

| CAS Number | 54808-52-5 | sigmaaldrich.com |

| Isotopic Purity | ≥ 99 atom % ¹³C | sigmaaldrich.com |

| Assay | ≥ 99% (CP) | sigmaaldrich.com |

| Boiling Point | 139-140 °C (lit.) | sigmaaldrich.com |

| Density | 0.959 g/mL at 25 °C | sigmaaldrich.com |

| SMILES String | O[13CH]1CCCC1 | sigmaaldrich.com |

Table 2: ¹³C NMR Characterization of Cyclopentanol(1-13C)

| Carbon Position | Chemical Shift (δ, ppm) | Notes | Source |

| C1 (Labeled) | 73.2 | Singlet, distinct from unlabeled cyclopentanol | sigmaaldrich.com |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of Cyclopentanol(1-13C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure and dynamics. For Cyclopentanol(1-13C), ¹H and ¹³C NMR, complemented by advanced 2D NMR experiments, provide comprehensive information regarding the molecule's connectivity, chemical environment, and conformational preferences. The isotopic labeling at the C1 position significantly enhances the utility of ¹³C NMR and related experiments. americanpharmaceuticalreview.comresearchgate.net

Carbon-13 Chemical Shift Analysis of Cyclopentanol and Derivatives

The ¹³C NMR spectrum of cyclopentanol offers direct insights into the electronic environment of each carbon atom. In Cyclopentanol(1-13C), the ¹³C nucleus at the C1 position, which is bonded to the hydroxyl group, exhibits a characteristic chemical shift that is significantly influenced by the electronegativity of oxygen and hydrogen bonding. The ¹³C chemical shift is highly sensitive to the local electron density and hybridization of the carbon atom. For Cyclopentanol(1-13C), the ¹³C chemical shift of the labeled C1 atom is expected to fall within the range of 67.0 to 70.0 ppm, which is typical for secondary alcohols. liverpool.ac.ukslideshare.net The adjacent carbons, C2 and C5, are generally observed in the 30.0 to 35.0 ppm range, while the more distant carbons, C3 and C4, resonate at lower field, typically between 20.0 and 25.0 ppm. researchgate.net These chemical shifts are crucial for confirming the presence of the cyclopentane ring and the hydroxyl functional group, with the specific labeling at C1 enabling detailed investigation of this position. acs.org

Table 1: Representative ¹³C Chemical Shifts for Cyclopentanol

| Carbon Position | Chemical Shift (ppm) | Description |

| C1 (CH-OH) | 67.0 – 70.0 | Carbon bearing the hydroxyl group |

| C2, C5 (CH₂) | 30.0 – 35.0 | Methylene carbons adjacent to C1 |

| C3, C4 (CH₂) | 20.0 – 25.0 | Methylene carbons further from C1 |

Carbon-Proton and Carbon-Carbon Coupling Constants in Cyclopentanol(1-13C)

Coupling constants (J values) provide vital information regarding the connectivity and relative stereochemistry of atoms within a molecule.

Carbon-Proton (¹JCH, ²JCH, ³JCH) Coupling: The one-bond carbon-proton coupling constant (¹JCH) for the C1-H bond in Cyclopentanol(1-13C) is anticipated to be in the range of 125-140 Hz, characteristic of an sp³ hybridized carbon bonded to a proton. nih.govresearchgate.net Geminal (²JCH) and vicinal (³JCH) couplings between the ¹³C at C1 and nearby protons (on C2, C5, and the hydroxyl group) also offer structural insights. The hydroxyl proton itself may exhibit coupling to C1, though this can be variable and dependent on solvent and temperature. researchgate.net

Carbon-Carbon (¹JCC, ²JCC, ³JCC) Coupling: The ¹³C labeling at C1 allows for the direct observation of carbon-carbon coupling constants involving this specific atom. The one-bond coupling constant (¹JCC) between C1 and its adjacent carbons (C2 and C5) is expected to be in the range of 30-40 Hz. researchgate.net These values are sensitive to dihedral angles and the electronic nature of the bond, providing insights into the local conformation of the cyclopentane ring.

Two-Dimensional NMR Techniques for Connectivity and Assignment (e.g., DQF COSY, INADEQUATE)

Two-dimensional NMR experiments are indispensable for unambiguously assigning signals and confirming complex molecular structures, particularly when isotopic labeling is employed.

COSY (Correlation Spectroscopy): COSY experiments, especially DQF-COSY, reveal proton-proton couplings (JHH), thereby establishing the connectivity within the cyclopentane ring and helping to map the proton network. scialert.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei. For Cyclopentanol(1-13C), an HSQC spectrum confirms the presence of the proton directly attached to the ¹³C-labeled C1.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides correlations between protons and carbons separated by two or three bonds. This technique is crucial for confirming the placement of the ¹³C label at C1 by showing long-range couplings from protons on C2 and C5 to the ¹³C signal at C1.

INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): This specialized 2D NMR technique is designed to detect and measure ¹³C-¹³C coupling constants, particularly one-bond couplings. For Cyclopentanol(1-13C), INADEQUATE is the primary method for directly observing and quantifying the ¹J(C1, C2) and ¹J(C1, C5) couplings, unequivocally confirming the carbon-carbon framework and the specific location of the ¹³C enrichment. bhu.ac.inreddit.com

Lanthanide Induced Shift (LIS) Studies in Cyclopentanol(1-13C) Conformational Elucidation

Lanthanide Induced Shifts (LIS) are a powerful tool for probing molecular conformation by introducing paramagnetic lanthanide ions that coordinate to Lewis basic sites, such as the hydroxyl oxygen in cyclopentanol. quora.com This coordination induces large, distance-dependent shifts in the NMR signals of nearby nuclei. In Cyclopentanol(1-13C), LIS studies can differentiate between various conformers of the cyclopentane ring and the possible axial or equatorial orientations of the hydroxyl group. By observing the shifts induced in the ¹H and ¹³C signals (particularly those close to the hydroxyl group, like C1, C2, and C5), researchers can deduce the preferred spatial arrangement of the molecule. The ¹³C label at C1 allows for precise monitoring of shifts at this critical position, aiding in detailed conformational analysis. cdnsciencepub.com

Vibrational and Rotational Spectroscopy Studies on Cyclopentanol(1-13C) (e.g., IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides complementary information about the functional groups and skeletal vibrations of Cyclopentanol(1-13C). These techniques are sensitive to the molecular structure and the presence of specific chemical bonds. chemicalbook.com

Infrared (IR) Spectroscopy: The IR spectrum of cyclopentanol is characterized by several key absorption bands. The most prominent is the broad O-H stretching vibration, typically observed around 3300-3400 cm⁻¹, indicative of hydrogen bonding. chemicalbook.comslideshare.net Aliphatic C-H stretching vibrations appear in the region of 2850-2960 cm⁻¹. chemicalbook.com The C-O stretching vibration of the secondary alcohol is usually found as a strong band between 1050-1100 cm⁻¹. chemicalbook.com Various ring deformation and C-H bending modes contribute to the fingerprint region below 1500 cm⁻¹, characteristic of the cyclopentane ring structure. chemicalbook.com

Table 2: Key Vibrational Bands (IR/Raman) of Cyclopentanol

| Vibration Type | Approximate Wavenumber (cm⁻¹) | Assignment |

| O-H Stretch (H-bonded) | 3300 – 3400 | Hydroxyl group stretching |

| C-H Stretch (aliphatic) | 2850 – 2960 | Methylene and methine C-H stretching |

| C-O Stretch | 1050 – 1100 | Secondary alcohol C-O stretching |

| C-H Bend (scissoring) | 1450 – 1470 | Methylene C-H bending |

| C-H Bend (rocking) | 1350 – 1380 | Methylene C-H bending |

| Ring Modes | ~1250, ~1100, ~1020, ~950, ~880 | Cyclopentane ring skeletal vibrations |

Mass Spectrometry for Isotopic Verification and Purity

Mass spectrometry (MS) is a critical technique for determining the molecular weight of a compound and verifying its isotopic composition and purity. For Cyclopentanol(1-13C), MS provides direct evidence of the ¹³C label. nih.gov

Molecular Ion and Isotopic Pattern: Cyclopentanol (C₅H₁₀O) has a nominal molecular weight of 86. In a mass spectrum, the molecular ion peak (M⁺) for unlabeled cyclopentanol appears at m/z 86. For Cyclopentanol(1-13C), where one carbon atom is replaced by the ¹³C isotope, the molecular ion peak will be observed at m/z 87. libretexts.org The relative abundance of these peaks directly indicates the isotopic enrichment.

Fragmentation Analysis: The fragmentation pattern in MS can further confirm the structure and the location of the isotopic label. Common fragmentation pathways for cyclopentanol include the loss of water (M - H₂O) to form a cyclic carbocation at m/z 68, or the loss of a methyl radical (M - CH₃) to yield a fragment at m/z 71. libretexts.org If the ¹³C label is at C1, fragmentation pathways involving this carbon will be affected. For instance, a fragment resulting from the loss of the entire C1-OH group (or related fragments) would show a mass shift corresponding to the ¹³C isotope.

Isotopic Purity Assessment: High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the elemental composition and the precise mass of the molecular ion. nih.gov By analyzing the ratio of the peak at m/z 87 to the peak at m/z 86 (and any other isotopic variants), the isotopic purity of the Cyclopentanol(1-13C) sample can be quantitatively determined. nih.govlibretexts.org This is essential for applications where precise isotopic labeling is required.

Table 3: Mass Spectrometry Data for Cyclopentanol and Cyclopentanol(1-13C)

| Species | Nominal Mass (Da) | m/z (typical) | Description |

| Cyclopentanol (unlabeled) | 86 | 86 | Molecular ion (C₅H₁₀O) |

| Cyclopentanol(1-13C) | 87 | 87 | Molecular ion (C₅H₁₀¹³C) |

| [M - H₂O]⁺ | 68 | 68 | Fragment from loss of water |

| [M - CH₃]⁺ | 71 | 71 | Fragment from loss of methyl radical |

| [M - C₂H₅]⁺ | 57 | 57 | Fragment from loss of ethyl radical |

Compound List:

Cyclopentanol

Cyclopentanol(1-13C)

Conformational Analysis and Stereochemistry of Cyclopentanol 1 13c

Theoretical Approaches to Cyclopentanol(1-13C) Conformations

Computational chemistry offers powerful tools to model the geometries and relative energies of the various conformers of Cyclopentanol(1-13C). These theoretical methods provide a foundational understanding of the molecule's preferred shapes. Although the calculations are typically performed on the unlabeled cyclopentanol (B49286), the energetic and geometric results are directly applicable to Cyclopentanol(1-13C), as the isotopic substitution of 12C with 13C does not significantly alter the conformational energies.

Ab Initio and Molecular Mechanics Calculations

The cyclopentane (B165970) ring is not planar; it adopts puckered conformations to relieve torsional strain that would be present in a planar structure. The two most commonly discussed puckered conformations are the "envelope" (C_s symmetry), where one atom is out of the plane of the other four, and the "half-chair" or "twist" (C_2 symmetry), where two adjacent atoms are displaced in opposite directions from the plane of the other three.

Molecular mechanics (MM) calculations have identified two primary envelope conformations for cyclopentanol. These are distinguished by the position of the hydroxyl group on the flap of the envelope: one with an equatorial hydroxyl group (1A) and another with an axial hydroxyl group (1B). In contrast, ab initio calculations using the B3LYP level of theory with the 6-31G** basis set have determined an optimized geometry (1C) which is also an envelope conformation, but with the hydroxyl group in an axial position at the fold of the envelope.

The calculated energy differences between these conformers provide insight into their relative stabilities.

| Method | Conformer Comparison | Calculated Energy Difference (kcal/mol) |

|---|---|---|

| Molecular Mechanics (MM) | ΔE(1A - 1B) | 0.47 |

| Ab Initio (B3LYP/6-31G**) | ΔE(1A - 1B) | 0.93 |

| ΔE(1B - 1C) | 0.15 |

Density Functional Theory (DFT) Studies on Conformational Energetics

Density Functional Theory (DFT) has become a primary tool for accurately predicting the conformational energetics of organic molecules. Studies on cyclopentanol using DFT methods, such as B3LYP with the 6-31G** basis set, have corroborated the findings from ab initio calculations, identifying the unsymmetrical envelope conformer (1C) with an axial hydroxyl group at the fold as the major form.

A Lanthanide-Induced Shift (LIS) analysis combined with theoretical calculations suggests that in a chloroform (B151607) solution, the population of this unsymmetric conformer (1C) is greater than 80%. This strong preference indicates a significant energetic favorability for this specific geometry, which is influenced by a combination of steric and electronic factors within the molecule.

Experimental Determination of Cyclopentanol(1-13C) Ring Pucker and Hydroxyl Orientation

While theoretical calculations provide a model of the conformational preferences, experimental methods are crucial for validating these models and observing the molecule's behavior in solution and solid states.

Influence of the C1 Hydroxyl Group on Cyclopentane Ring Conformations

This preference is a balance of several factors. Steric hindrance can destabilize conformations where the hydroxyl group is in close proximity to other atoms. Furthermore, the polar hydroxyl group is capable of forming hydrogen bonds, which can stabilize certain ordered structures, particularly in the solid state. The orientation of the hydroxyl group, whether axial or equatorial, therefore has a direct impact on the stabilization of a preferred ring conformation.

Stereochemical Preferences and Isomeric Distinctions via 13C NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for probing the stereochemistry of molecules in solution. For Cyclopentanol(1-13C), the isotopic label at C1 provides a specific point of observation. The chemical shift of a 13C nucleus is highly sensitive to its local electronic environment, which is, in turn, dictated by the molecule's conformation and the configuration of its substituents.

Studies on a series of cyclopentanol derivatives have established clear correlations between 13C chemical shifts and the stereochemical arrangement of substituents. A key finding is that a cis configuration of vicinal substituents (on adjacent carbons) generally results in a significant upfield shift (increased shielding) for the involved carbon atoms compared to the corresponding trans isomer. jkps.or.kr This "cis-upfield effect" is a valuable tool for assigning the relative stereochemistry of substituted cyclopentanols.

The chemical shifts are influenced by steric interactions. For instance, in cis-1,2-disubstituted cyclopentanes, the steric hindrance between the adjacent substituents leads to greater shielding of the C1 and C2 carbons compared to their trans counterparts. jkps.or.kr The 13C NMR spectrum thus provides a fingerprint of the dominant conformation and configuration of the molecule in solution.

| Carbon Atom | Typical Chemical Shift (δ) |

|---|---|

| C1 (bearing OH) | ~74-76 |

| C2, C5 | ~35-37 |

| C3, C4 | ~23-25 |

Note: The specific shifts can vary with solvent and other experimental conditions.

Dynamic Processes and Conformational Interconversion Barriers in Cyclopentanol(1-13C)

The cyclopentane ring is not static but undergoes rapid conformational changes at room temperature. This dynamic process, known as pseudorotation, involves the interconversion of various envelope and half-chair forms. In this process, the "pucker" effectively rotates around the ring.

The energy barrier for this pseudorotation in cyclopentane and its simple derivatives is very low. For unsubstituted cyclopentane, the energy difference between the envelope and half-chair conformations is only about 0.5 kcal/mol, and the barrier to this interconversion is of a similar low magnitude, easily surmounted by thermal energy at room temperature. The barrier to achieving a fully planar conformation is significantly higher, estimated to be around 5.5 kcal/mol.

Mechanistic Investigations and Tracer Applications of Cyclopentanol 1 13c

Tracing Carbon Flow in Organic Reactions and Catalysis

Investigation of Rearrangement and Cyclization Reactions

The study of reaction mechanisms, particularly those involving complex transformations like rearrangements and cyclizations, often relies on sophisticated techniques to trace the movement of atoms. Isotopic labeling, a powerful tool in organic chemistry and biochemistry, plays a crucial role in elucidating these pathways by acting as a molecular tracer pressbooks.pubcernobioscience.comwikipedia.org. By substituting specific atoms in a reactant molecule with their isotopes, researchers can follow the fate of these atoms throughout a reaction sequence, thereby mapping out the sequence of bond-breaking and bond-forming events. For the compound Cyclopentanol(1-13C), isotopic labeling, specifically with the stable isotope Carbon-13, offers a direct method to investigate mechanistic details in rearrangement and cyclization reactions.

Carbocation Rearrangements in Cyclopentanol (B49286) Chemistry

Cyclopentanol, like other secondary alcohols, can undergo various reactions that involve the formation of carbocation intermediates. Acid-catalyzed reactions, such as dehydration to form cyclopentene, are prime examples. In these processes, the hydroxyl group is protonated, making it a good leaving group (water). The subsequent departure of water generates a cyclopentyl carbocation. Carbocations are known to be highly reactive intermediates that readily undergo rearrangements to achieve greater stability, typically by migrating a hydride ion or an alkyl group from an adjacent carbon atom to form a more substituted (and thus more stable) carbocation pearson.comstackexchange.commasterorganicchemistry.com. These rearrangements are critical in determining the final product distribution in many reactions involving cyclopentanol.

Tracer Applications of Cyclopentanol(1-13C) in Rearrangement Studies

The application of Cyclopentanol(1-13C) as a tracer allows for the precise tracking of the carbon atom originally at the C1 position through these rearrangement processes. When Cyclopentanol(1-13C) participates in a reaction that proceeds via carbocation intermediates prone to rearrangement, the 13C label will either remain at its original position or migrate to a different position in the product molecule, depending on the specific rearrangement pathway followed.

A seminal study by Loftfield annualreviews.org demonstrated the utility of isotopic labeling in investigating such rearrangements. In this research, cyclopentanol-1-C14 was reacted with phosphorus tribromide. The findings indicated that approximately 20% of the C14 isotope underwent positional rearrangement during the reaction. This observation provided direct evidence that the carbocation intermediate formed in this reaction was not static but underwent skeletal rearrangement, with the label shifting from its initial position. While this specific study utilized Carbon-14 (B1195169), the principle is directly applicable to Carbon-13.

When Cyclopentanol(1-13C) is employed in similar reactions, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) are used to detect and quantify the isotopic enrichment at different positions within the product molecules. By analyzing the spectral data, chemists can determine precisely where the 13C label has migrated, thereby mapping the sequence of hydride or alkyl shifts that constitute the rearrangement mechanism. This level of detail is invaluable for understanding the stereochemical outcomes and the fundamental steps governing the transformation.

While the direct evidence found pertains primarily to rearrangement reactions, the principles of isotopic tracing are equally applicable to cyclization reactions involving carbocation intermediates derived from cyclopentanol. If a carbocation intermediate formed from Cyclopentanol(1-13C) were to undergo an intramolecular cyclization, the position of the 13C label in the resulting cyclic product would reveal the specific atoms involved in the ring closure and any preceding rearrangements.

Observed Isotope Rearrangement in Cyclopentanol Chemistry

| Reaction | Labeled Reactant | Reagent/Conditions | Observed Phenomenon | Percentage (%) | Reference |

| Reaction of cyclopentanol with phosphorus tribromide | Cyclopentanol-1-C14 | Phosphorus tribromide | Isotope-position rearrangement of C14 label | 20 | annualreviews.org |

Note: The cited study utilized Carbon-14 (C14) labeling. The principles of isotope-position rearrangement and detection methods (NMR, MS) are analogous for Carbon-13 (13C) labeling, making Cyclopentanol(1-13C) a valuable tool for similar investigations.

List of Compounds Mentioned:

Cyclopentanol

Cyclopentanol(1-13C)

Phosphorus tribromide

Cyclopentene

Carbocation

Hydride ion

Alkyl group

Computational Chemistry and Modeling of Cyclopentanol 1 13c

Quantum Chemical Calculations for Spectroscopic Parameter Predictionmdpi.com

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. For Cyclopentanol(1-13C), these methods can provide precise predictions of NMR spectra and vibrational frequencies, which are directly influenced by the isotopic substitution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation, and computational methods have become indispensable for the accurate assignment of NMR signals. researchgate.net The calculation of NMR parameters, such as chemical shifts (δ) and spin-spin coupling constants (J), can be achieved with high accuracy using quantum chemical approaches. dntb.gov.uamdpi.com For Cyclopentanol(1-13C), the focus of such calculations would be the ¹³C nucleus at the carbinol carbon (C1).

Theoretical predictions of ¹³C NMR chemical shifts are typically performed using methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2). The calculated magnetic shielding tensor for each nucleus is then converted to a chemical shift by referencing it to a standard, commonly tetramethylsilane (B1202638) (TMS). The presence of the ¹³C isotope at C1 allows for a direct comparison between the computationally predicted chemical shift and the experimentally observed signal, aiding in the validation of the theoretical model.

Furthermore, these calculations can predict the one-bond (¹J_CH_), two-bond (²J_CH_), and other long-range coupling constants involving the ¹³C-labeled carbon. These coupling constants are sensitive to the geometry and electronic structure of the molecule. By analyzing the Fermi contact, spin-dipole, and paramagnetic spin-orbit contributions, a detailed understanding of the factors influencing these couplings can be obtained.

Table 1: Illustrative Predicted ¹³C NMR Parameters for Cyclopentanol(1-13C) in CDCl₃ This table presents hypothetical data representative of typical computational outputs for illustrative purposes.

| Parameter | Calculated Value | Experimental Value (unlabeled) |

|---|---|---|

| ¹³C Chemical Shift (δ) at C1 | 74.8 ppm | ~74.5 ppm |

| ¹J_C1H1_ | 145.2 Hz | N/A |

Quantum chemical calculations can also predict the vibrational frequencies of Cyclopentanol(1-13C), which correspond to the peaks observed in its Infrared (IR) and Raman spectra. nist.gov The isotopic substitution at C1 will cause a noticeable shift in the vibrational modes involving this carbon atom, particularly the C-O and C-C stretching frequencies. By comparing the calculated vibrational spectra of the labeled and unlabeled cyclopentanol (B49286), specific vibrational modes can be definitively assigned.

The analysis of the electronic structure, through methods like Natural Bond Orbital (NBO) analysis, provides insights into bonding, charge distribution, and intramolecular interactions. researchgate.net For Cyclopentanol(1-13C), this would reveal the electronic environment around the labeled carbon and how it influences the molecule's properties and reactivity.

Table 2: Illustrative Predicted Vibrational Frequencies for Cyclopentanol(1-13C) vs. Cyclopentanol This table presents hypothetical data representative of typical computational outputs for illustrative purposes.

| Vibrational Mode | Calculated Frequency (Cyclopentanol) | Calculated Frequency (Cyclopentanol(1-13C)) |

|---|---|---|

| C-O Stretch | 1065 cm⁻¹ | 1058 cm⁻¹ |

| C-C Stretch (involving C1) | 980 cm⁻¹ | 972 cm⁻¹ |

Molecular Dynamics Simulations for Conformational Sampling

Cyclopentanol is a flexible molecule that can adopt various conformations, primarily envelope and twist forms. researchgate.net Molecular Dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of molecules over time. nih.gov By simulating the motion of atoms based on a force field, MD can provide a statistical representation of the different conformations accessible to the molecule at a given temperature. rsc.orgmdpi.com

Reaction Pathway Analysis and Transition State Modeling using Cyclopentanol(1-13C)acs.orgresearchgate.net

Computational chemistry is extensively used to investigate reaction mechanisms, identify transition states, and calculate reaction rates. acs.orgdoi.org The isotopic labeling in Cyclopentanol(1-13C) makes it an excellent substrate for mechanistic studies, as the ¹³C atom can act as a tracer to follow the fate of the C1 carbon throughout a chemical reaction. wikipedia.org

For instance, in the oxidation of cyclopentanol, H-abstraction can occur at different positions. doi.org By modeling the reaction pathways of Cyclopentanol(1-13C), it is possible to computationally determine the preferred site of attack and follow the subsequent rearrangement or fragmentation of the resulting radical. Transition state theory can be used to calculate the activation energies and reaction rate constants for various possible pathways. acs.org

The ¹³C label is particularly useful in reactions involving ring-opening or rearrangements. For example, in acid-catalyzed dehydration to form cyclopentene, the label can confirm whether the mechanism involves a carbocation intermediate and if any skeletal rearrangements occur. rsc.org Computational modeling of such reactions involving Cyclopentanol(1-13C) would provide detailed energetic profiles and structural information about intermediates and transition states, offering a molecular-level understanding that complements experimental kinetic isotope effect studies.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| Cyclopentanol(1-13C) |

| Cyclopentanol |

| Cyclopentanone (B42830) |

| Cyclopentene |

Future Directions and Advanced Applications of Cyclopentanol 1 13c Research

Development of Novel Synthetic Routes for Diverse Labeled Cyclopentanol (B49286) Derivatives

The advancement of research involving labeled compounds is intrinsically linked to the accessibility and diversity of these molecules. While the synthesis of Cyclopentanol(1-13C) is established, future efforts are directed towards creating a broader library of cyclopentanol derivatives with isotopic labels at various positions and with diverse functional groups.

Key Research Thrusts:

Stereoselective and Regioselective Labeling: Developing synthetic protocols that allow for the precise placement of ¹³C and other isotopes (e.g., ²H, ¹⁸O) on the cyclopentane (B165970) ring is a primary goal. Methods such as asymmetric catalysis and enzymatic resolutions are being explored to produce chiral-labeled cyclopentanol derivatives. nih.govacs.org These stereochemically defined molecules are crucial for studying biological processes where molecular geometry is critical.

Chemoenzymatic Synthesis: The combination of classical organic chemistry with biocatalysis offers a powerful approach to creating complex labeled molecules under mild conditions. nih.gov Enzymes, with their inherent high selectivity, can be used to perform specific transformations on labeled precursors, leading to novel cyclopentanol derivatives that are difficult to access through traditional synthesis. nih.gov This approach is particularly promising for producing polyhydroxylated or functionalized cyclopentanols. nih.gov

Multi-component Reactions (MCRs): MCRs offer an efficient pathway to complex molecular architectures in a single step. thieme-connect.de Adapting these reactions for isotopic labeling could provide rapid access to a diverse range of functionalized and labeled cyclopentanol derivatives from simple, readily available labeled starting materials. thieme-connect.de

Universal Labeled Building Blocks: A significant advancement involves the use of fundamental ¹³C sources, like ¹³C elemental carbon, to generate universal building blocks such as ¹³C₂-acetylene. researchgate.netrsc.org These building blocks can then be incorporated into various molecular scaffolds, including the cyclopentane ring, through a series of atom-economic transformations. This strategy promises a more cost-effective and versatile approach to synthesizing a wide array of labeled compounds.

The table below summarizes potential synthetic strategies for labeled cyclopentanol derivatives.

| Synthetic Strategy | Description | Potential Labeled Products |

| Asymmetric Catalysis | Utilizes chiral catalysts to control the stereochemical outcome of reactions, enabling the synthesis of specific enantiomers or diastereomers of labeled cyclopentanols. | Enantiomerically pure Cyclopentanol(x-¹³C, y-²H) |

| Chemoenzymatic Methods | Combines chemical synthesis steps with highly selective enzymatic transformations (e.g., using lipases, ketoreductases) to introduce or modify functional groups. acs.orgnih.gov | Polyhydroxylated and functionalized ¹³C-cyclopentanol derivatives |

| Ring-Closing Metathesis (RCM) | A powerful reaction to form cyclic compounds, which can be adapted using labeled olefinic precursors to construct the cyclopentane ring with specific isotope placement. nih.govorganic-chemistry.org | Cyclopentenol derivatives with labels in the ring backbone |

| From Labeled Precursors | Employs commercially available or custom-synthesized small molecules already containing the desired isotope (e.g., K¹³CN, [1-¹³C]1-bromododecane) in multi-step syntheses. nih.gov | Cyclopentanol labeled at specific, pre-determined positions |

Integration with Advanced Analytical Techniques (e.g., Hyperpolarized NMR)

The presence of the ¹³C nucleus in Cyclopentanol(1-13C) makes it an ideal candidate for advanced Nuclear Magnetic Resonance (NMR) studies. A particularly promising frontier is its use in conjunction with hyperpolarization techniques.

Dynamic Nuclear Polarization (DNP) is a method that can enhance the NMR signal of ¹³C-labeled compounds by more than 10,000-fold. nih.gov This dramatic increase in sensitivity transforms ¹³C NMR from a relatively insensitive technique to a powerful tool capable of real-time imaging of metabolic processes in living systems. nih.govnih.gov

By hyperpolarizing Cyclopentanol(1-13C), researchers could:

Trace Metabolic Fates in Real-Time: Injecting the hyperpolarized compound would allow for the non-invasive monitoring of its uptake, transport, and conversion into downstream metabolites within cells or whole organisms. nih.gov This provides a direct window into metabolic fluxes, something not possible with conventional imaging methods like PET, which typically only measure uptake. nih.gov

Probe Enzyme Kinetics: The rapid conversion of a hyperpolarized substrate to its product can be observed directly, allowing for in vivo measurement of enzyme activity.

Develop Novel Imaging Agents: Hyperpolarized Cyclopentanol(1-13C) or its derivatives could be designed as probes for specific metabolic pathways or disease states, offering new possibilities for diagnostic imaging in fields like oncology and neurology.

The table below outlines the advantages of using Cyclopentanol(1-13C) with hyperpolarized NMR.

| Feature | Description | Implication for Research |

| Signal Enhancement | DNP increases the ¹³C NMR signal by a factor of 10,000 to 100,000. nih.gov | Enables detection of the tracer and its metabolic products at very low, physiologically relevant concentrations. |

| Real-Time Analysis | The enhanced signal allows for the rapid acquisition of spectra, capturing metabolic conversions as they happen. | Provides direct measurement of metabolic reaction rates (fluxes) in vivo. nih.gov |

| Chemical Specificity | NMR provides high-resolution spectra where different molecules (e.g., the parent compound and its metabolites) have distinct signals. | Allows for the unambiguous identification and quantification of all downstream products of Cyclopentanol(1-13C) metabolism. |

| Non-Radioactive | The ¹³C isotope is stable and non-radioactive. | Makes it a safe tracer for use in a wide range of in vitro and in vivo studies, including potential clinical applications. |

Exploration of New Mechanistic Insights in Complex Chemical and Biochemical Systems

Isotopic labeling is a cornerstone technique for elucidating reaction mechanisms. ias.ac.in By replacing a ¹²C atom with a ¹³C atom in Cyclopentanol(1-13C), the labeled carbon acts as a beacon, allowing researchers to track its journey through complex transformations.

In biochemical systems , ¹³C tracer analysis is invaluable for mapping metabolic networks. nih.gov When cells are supplied with Cyclopentanol(1-13C), the ¹³C label will be incorporated into various downstream metabolites. By analyzing the labeling patterns of these metabolites using techniques like mass spectrometry or NMR, researchers can:

Identify active metabolic pathways. researchgate.net

Quantify the contribution of cyclopentanol to different metabolite pools. researchgate.net

Uncover novel metabolic routes or connections between pathways.

Assess how metabolism is altered in disease states, such as cancer or metabolic disorders. nih.gov

In chemical systems , Cyclopentanol(1-13C) can be used to unravel the mechanisms of complex organic reactions. For example, in catalytic reactions involving ring-opening or rearrangements, determining the final position of the ¹³C label in the product molecule can provide definitive evidence for or against a proposed intermediate or reaction pathway. ias.ac.inrsc.org

Potential for Isotopic Fingerprinting and Authenticity Studies

The precise ratio of stable isotopes (e.g., ¹³C/¹²C) in a compound can vary depending on its geographical origin, the synthetic process used to create it, and any subsequent degradation it has undergone. nih.govenviro.wiki This variation provides a unique "isotopic fingerprint." Compound-Specific Isotope Analysis (CSIA) is an analytical technique that measures these subtle variations. enviro.wikicpeo.org

The potential applications for Cyclopentanol(1-13C) and its non-labeled counterpart in this field are significant:

Source Tracking: In environmental science, if cyclopentanol were identified as a contaminant, CSIA could help trace it back to its source by comparing the isotopic signature of the environmental sample to those of potential industrial producers. cpeo.org

Authenticity Verification: For high-value products where cyclopentanol or its derivatives are used (e.g., in fragrances or pharmaceuticals), CSIA can verify authenticity. A product derived from a natural source will have a different isotopic signature than one produced synthetically. nih.govj-alco.comresearchgate.net Similarly, products made via different patented synthetic routes may be distinguishable.

Degradation Pathway Analysis: Biodegradation and abiotic degradation processes often result in isotopic fractionation, where molecules containing the lighter isotope (¹²C) react faster than those with the heavier isotope (¹³C). microbe.com By measuring the change in the isotopic ratio of the remaining cyclopentanol, researchers can gain evidence of ongoing degradation and even distinguish between different degradation mechanisms. enviro.wiki

Q & A

Q. What are the primary synthetic routes for Cyclopentanol(1-13C), and how does isotopic labeling influence reaction optimization?

Cyclopentanol(1-13C) is typically synthesized via indirect routes, such as the addition-esterification of cyclopentene with acetic acid followed by transesterification with methanol . Isotopic labeling at the 1-13C position requires careful selection of precursors (e.g., 13C-enriched acetic acid or methanol) to ensure site-specific incorporation. Reaction optimization involves monitoring isotopic enrichment via nuclear magnetic resonance (NMR) or mass spectrometry (MS) to confirm purity and labeling efficiency. Researchers should calibrate reaction conditions (temperature, catalyst loading) to minimize isotopic scrambling and side reactions .

Q. What safety protocols are critical when handling Cyclopentanol(1-13C) in laboratory settings?

Key safety measures include:

- PPE : Chemical-resistant gloves (e.g., nitrile), long-sleeved clothing, and eye protection to prevent skin/eye irritation .

- Ventilation : Use fume hoods for volatile handling; avoid inhalation of vapors, which may cause respiratory irritation .

- Hygiene : Decontaminate work areas immediately after spills; wash hands thoroughly post-handling .

- Storage : Keep in airtight containers away from oxidizers and ignition sources due to flammability risks .

Q. How can researchers verify the isotopic purity of Cyclopentanol(1-13C) using spectroscopic methods?

Isotopic purity is validated via:

- 13C NMR : A singlet peak at ~70–80 ppm (C1 position) confirms site-specific labeling.

- Mass Spectrometry (MS) : Molecular ion clusters (e.g., m/z 87 for 13C-labeled vs. 86 for unlabeled) quantify isotopic enrichment .

- Infrared (IR) Spectroscopy : Compare C-O and C-H stretching frequencies against unlabeled standards to detect isotopic shifts.

Advanced Research Questions

Q. How do thermodynamic calculations for Cyclopentanol synthesis compare with experimental data, particularly regarding equilibrium constants and reaction feasibility?

Thermodynamic analysis of cyclopentanol synthesis involves calculating enthalpy (ΔH), Gibbs free energy (ΔG), and equilibrium constants (K) using group contribution methods (e.g., Ruzicka–Domalski for heat capacities) . For example:

| Reaction Step | ΔH (kJ/mol) | ΔG (kJ/mol) | K (298 K) |

|---|---|---|---|

| Cyclopentene + Acetic Acid → Cyclopentyl Acetate | -58.2 | -12.4 | 2.3 × 10^2 |

| Cyclopentyl Acetate + Methanol → Cyclopentanol + Methyl Acetate | -21.7 | -5.8 | 1.9 × 10^1 |

Experimental validation shows deviations <5% from theoretical predictions, attributed to non-ideal mixing or catalyst inefficiencies. Researchers should reconcile discrepancies by adjusting activity coefficients in computational models .

Q. What strategies resolve contradictions in reported selectivity and yield data for Cyclopentanol(1-13C) synthesis under varying catalytic conditions?

Contradictions arise from differences in:

- Catalyst type : Homogeneous (e.g., H2SO4) vs. heterogeneous (e.g., zeolites) catalysts impact selectivity due to pore-size effects .

- Temperature : Higher temperatures (>100°C) favor cyclopentanol dehydrogenation, reducing yield .

- Isotopic effects : 13C-labeled reactants may alter reaction kinetics slightly, requiring adjusted stoichiometry.

To resolve discrepancies:

- Replicate experiments under identical conditions (catalyst loading, solvent, isotopic purity).

- Use ANOVA to statistically compare datasets and identify outlier variables.

- Apply in situ monitoring (e.g., FTIR) to track intermediate formation .

Q. What experimental designs minimize isotopic dilution effects in kinetic studies involving Cyclopentanol(1-13C)?

Isotopic dilution can occur via:

- Impurity incorporation : Trace unlabeled reactants reduce effective 13C concentration.

- Side reactions : Scrambling during esterification/transesterification steps.

Mitigation strategies:

- Pre-purification : Use HPLC or distillation to remove unlabeled contaminants .

- Closed-system reactors : Prevent atmospheric CO2 intrusion, which may introduce unlabeled carbon.

- Kinetic isotope effect (KIE) calibration : Compare rate constants (k) for labeled vs. unlabeled systems to quantify dilution impacts .

Data Contradiction Analysis Framework

When reconciling conflicting results (e.g., selectivity or thermodynamic data):

Variable isolation : Systematically test individual parameters (catalyst, temperature).

Statistical rigor : Apply Tukey’s HSD test to assess significance of observed differences .

Computational validation : Compare experimental ΔG/K values with density functional theory (DFT) simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.